![molecular formula C16H16N2O5 B14184346 O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine CAS No. 918157-28-5](/img/structure/B14184346.png)
O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine is a chemical compound known for its potential applications in various scientific fields. It is characterized by the presence of a hydroxycarbamoyl group attached to a phenyl ring, which is further connected to an L-tyrosine moiety. This compound has garnered interest due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine typically involves multi-step organic reactions. One common approach is to start with L-tyrosine, which undergoes a series of chemical transformations to introduce the hydroxycarbamoyl group at the desired position on the phenyl ring. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxycarbamoyl group can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamoyl group to other functional groups, such as amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxycarbamoyl group may yield oxo derivatives, while substitution reactions on the phenyl ring can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine include other hydroxycarbamoyl-substituted phenyl derivatives and L-tyrosine analogs .
Uniqueness
What sets this compound apart is its unique combination of the hydroxycarbamoyl group and the L-tyrosine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
918157-28-5 |
|---|---|
Molekularformel |
C16H16N2O5 |
Molekulargewicht |
316.31 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-[3-(hydroxycarbamoyl)phenoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C16H16N2O5/c17-14(16(20)21)8-10-4-6-12(7-5-10)23-13-3-1-2-11(9-13)15(19)18-22/h1-7,9,14,22H,8,17H2,(H,18,19)(H,20,21)/t14-/m0/s1 |
InChI-Schlüssel |
VKKYAMRCKOXCIU-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N)C(=O)NO |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)CC(C(=O)O)N)C(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


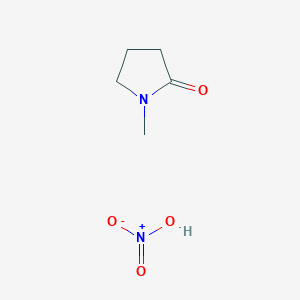
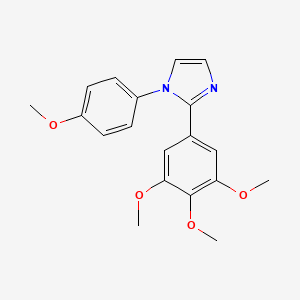
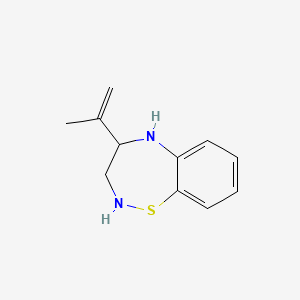
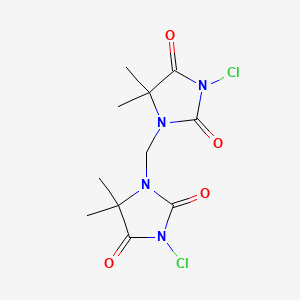

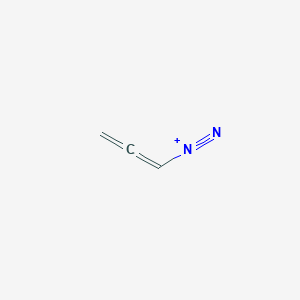
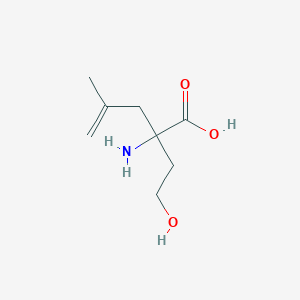
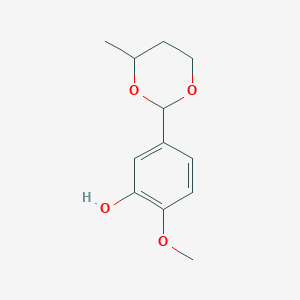
![3,3,4,5,6-Pentafluoro-2-pentyl-7-propyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14184314.png)
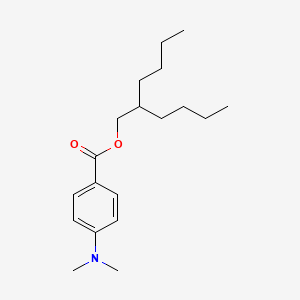
![2,3-Bis{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14184327.png)
![2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14184334.png)
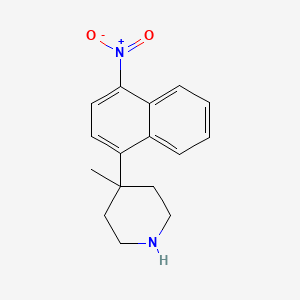
![N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B14184345.png)
